

Technical Whitepaper: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

CAS No.: 82128-69-6

Cat. No.: B1585691

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A Strategic Scaffold for Medicinal Chemistry and Ligand Design

Executive Summary

3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 82128-69-6) represents a highly specialized halogenated salicylaldehyde derivative.^[1] Unlike simple benzaldehydes, this scaffold integrates three distinct functionalities—a phenolic hydroxyl, an aldehyde, and a specific halogen substitution pattern (3-Cl, 5-F)—making it a "privileged structure" in drug discovery.

The presence of fluorine at the 5-position modulates metabolic stability and lipophilicity (LogP), while the bulky chlorine at the 3-position enforces steric constraints that can lock ligand conformations in protein binding pockets. This guide details the physicochemical profile, validated synthetic protocols, and the critical role of this molecule in synthesizing bioactive Schiff bases and metal complexes.^{[1][2]}

Physicochemical Profile

The precise molecular weight and electronic properties of this scaffold are critical for stoichiometric calculations in combinatorial synthesis.^[1]

Table 1: Core Chemical Specifications

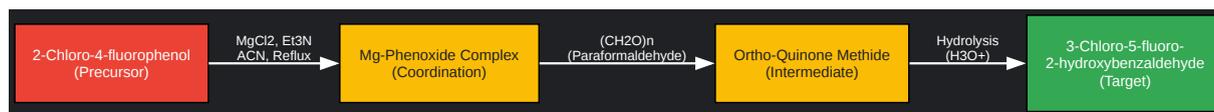
Property	Value	Notes
IUPAC Name	3-Chloro-5-fluoro-2-hydroxybenzaldehyde	Also known as 3-Chloro-5-fluorosalicylaldehyde
CAS Number	82128-69-6	Primary identifier for procurement
Molecular Weight	174.56 g/mol	Calculated: C (7×12.[1]01) + H (4×1.[1]01) + Cl (35.[1]45) + F (19.[1][3]00) + O (2×16.[1]00)
Molecular Formula	C ₇ H ₄ ClFO ₂	Halogenated aromatic core
Appearance	Pale yellow to off-white solid	Color deepens upon oxidation/exposure to light
Melting Point	95–99 °C	Distinct from non-fluorinated analogs (e.g., 3-chlorosalicylaldehyde mp ~-55°C)
Predicted LogP	-2.5	Moderate lipophilicity suitable for CNS drug design
pKa (Phenol)	-6.5–7.0	More acidic than unsubstituted phenol due to electron-withdrawing F/Cl

Synthetic Methodology: The Ortho-Formylation Route

While the Reimer-Tiemann reaction is the classical route, it often suffers from low yields and tarry byproducts.[1] For high-purity applications, the Magnesium Chloride-Mediated Formylation (a modification of the Duff or Skattebøl methods) is the superior protocol. This method ensures exclusive ortho-selectivity relative to the phenol.[1]

Retrosynthetic Logic

To synthesize **3-chloro-5-fluoro-2-hydroxybenzaldehyde**, the precursor is 2-chloro-4-fluorophenol. The formylation must occur at the vacant ortho position (position 6 of the phenol, which becomes position 1 of the benzaldehyde).[1]



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Figure 1: The MgCl₂-mediated ortho-formylation pathway ensures high regioselectivity by coordinating the phenol oxygen and the formaldehyde equivalent.

Validated Experimental Protocol

Objective: Synthesis of **3-Chloro-5-fluoro-2-hydroxybenzaldehyde** from 2-chloro-4-fluorophenol.

Reagents:

- 2-Chloro-4-fluorophenol (1.0 eq)
- Anhydrous Magnesium Chloride (MgCl₂, 1.5 eq)
- Triethylamine (Et₃N, 3.75 eq)
- Paraformaldehyde ((CH₂O)_n, 6.7 eq)[1]
- Acetonitrile (ACN, anhydrous)

Step-by-Step Workflow:

- Coordination: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-chloro-4-fluorophenol (10 mmol) in dry ACN (50 mL). Add Et₃N (37.5 mmol) followed by MgCl₂ (15 mmol).[1]

- Mechanistic Insight: The mixture will turn turbid/yellow as the magnesium bis-phenoxide complex forms.[1] This locks the reaction site to the ortho position.[1]
- Addition: Add paraformaldehyde (67 mmol) in one portion.
- Reflux: Heat the mixture to reflux (~82 °C) for 4–6 hours. Monitor by TLC (eluent 10% EtOAc/Hexanes).[1] The starting phenol spot should disappear.[1]
- Hydrolysis: Cool the reaction to room temperature. Pour the mixture into cold 10% HCl (100 mL) and stir vigorously for 30 minutes.
 - Why: This breaks the Mg-complex and hydrolyzes the intermediate imine/hemiaminal to the aldehyde.[1]
- Extraction: Extract with Ethyl Acetate (3 × 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
- Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc gradient) to yield pale yellow needles.

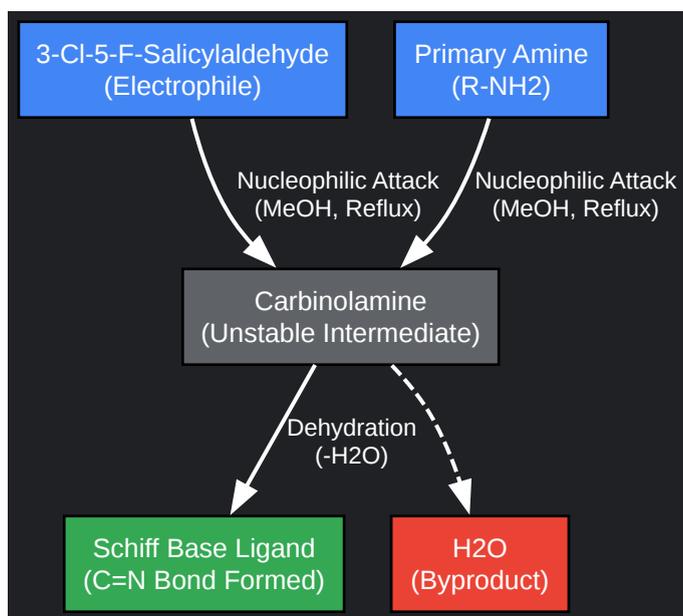
Reactivity & Applications: The Schiff Base Scaffold

The primary utility of **3-chloro-5-fluoro-2-hydroxybenzaldehyde** lies in its ability to form Schiff bases (imines).[1] These derivatives are critical in two domains:

- Medicinal Chemistry: The imine bond (-C=N-) is a pharmacophore found in antimicrobial and anticancer agents.[1]
- Coordination Chemistry: The ortho-hydroxyl and the imine nitrogen form an N,O-bidentate chelating system (Salen-type ligands) ideal for binding Cu(II), Zn(II), and Co(II).[1]

Mechanism of Schiff Base Formation

The reaction with primary amines is acid-catalyzed and reversible.[1] The electron-withdrawing fluorine at position 5 increases the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack compared to non-fluorinated analogs.[1]



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Figure 2: Condensation pathway for Schiff base ligand synthesis. The removal of water drives the equilibrium toward the stable imine product.

Standard Protocol for Ligand Synthesis

Objective: Synthesis of a generic 3-Chloro-5-fluoro-2-hydroxybenzaldehyde-derived Schiff base.

- Stoichiometry: Dissolve **3-chloro-5-fluoro-2-hydroxybenzaldehyde** (1.0 mmol) in absolute ethanol (10 mL).
- Amine Addition: Add the target primary amine (e.g., aniline, ethylenediamine) (1.0 mmol) dropwise.^[1]
 - Note: If using a diamine for "Salen" ligands, use 0.5 eq of diamine per 1.0 eq of aldehyde.^[1]
- Catalysis: Add 2–3 drops of glacial acetic acid or H₂SO₄ to catalyze the dehydration.
- Reaction: Reflux for 2–4 hours. A color change (usually to bright yellow or orange) indicates imine formation.^[1]

- Isolation: Cool to 0 °C. The Schiff base usually precipitates.[1] Filter and wash with cold ethanol.[1]

Medicinal Chemistry Utility

Why prioritize this specific scaffold over non-halogenated equivalents?

- Metabolic Blocking: The fluorine atom at position 5 blocks para-hydroxylation (relative to the original phenol), a common metabolic clearance pathway in the liver (CYP450).[1] This extends the half-life of drugs derived from this core.[1]
- Lipophilicity Tuning: The C-F bond increases lipophilicity (LogP) without adding significant steric bulk (unlike a methyl group), enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1]
- Halogen Bonding: The Chlorine at position 3 can participate in "halogen bonding" interactions with carbonyl backbone oxygens in target proteins, a specific interaction often stronger than hydrogen bonding.[1]

Key Validated Applications:

- Antimicrobial Hydrazones: Condensation with hydrazides yields compounds active against *Mycobacterium tuberculosis*.[1]
- Anticancer Copper Complexes: Cu(II) complexes of 3-Cl-5-F-Schiff bases have shown cytotoxicity against MCF-7 breast cancer cell lines by inducing ROS-mediated apoptosis.[1]

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